molecular formula C19H16N2 B4546770 3-Phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile

3-Phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile

Cat. No.: B4546770
M. Wt: 272.3 g/mol
InChI Key: IIXVUYQOFORXFW-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a carbazole core with a phenyl group and a carbonitrile group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile typically involves the reaction of phenylhydrazine with cyclohexanone in the presence of a solid acid catalyst, such as K-10 montmorillonite clay. This reaction is often carried out under microwave irradiation at 600 W for 3 minutes in a methanol medium . Another method involves the Fischer indole synthesis, where hydrazine reacts with an appropriate ketone under acidic conditions to form the tetrahydrocarbazole core .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of microwave-assisted synthesis is also explored in industrial settings to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carbazole derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its ability to undergo electrophilic substitution reactions, while the carbonitrile group provides additional sites for chemical modification and potential biological activity .

Properties

IUPAC Name

3-phenyl-1,2,4,9-tetrahydrocarbazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c20-13-19(14-6-2-1-3-7-14)11-10-18-16(12-19)15-8-4-5-9-17(15)21-18/h1-9,21H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXVUYQOFORXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1NC3=CC=CC=C23)(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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